molecular formula C10H13ClN2O3 B11808519 Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate

Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate

Cat. No.: B11808519
M. Wt: 244.67 g/mol
InChI Key: XSMKXKGNMPIKEZ-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method might include the alkylation of a pyrimidine derivative with ethyl chloroformate and subsequent chloromethylation and hydroxyethylation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a methylated pyrimidine derivative.

    Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for antiviral or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular pathways and leading to its observed effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(bromomethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate
  • Ethyl 4-(chloromethyl)-2-(1-methylethyl)pyrimidine-5-carboxylate
  • Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyridine-5-carboxylate

Uniqueness

Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloromethyl and hydroxyethyl groups on the pyrimidine ring can lead to unique interactions in chemical reactions and biological systems.

Biological Activity

Ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate is a pyrimidine derivative with a complex structure that includes a chloromethyl group and a hydroxyethyl substituent. This compound has garnered attention in the scientific community due to its notable biological activities, particularly in antimicrobial and potential anticancer applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C_10H_12ClN_2O_3
  • Molecular Weight : Approximately 206.63 g/mol
  • Appearance : Solid, white to light yellow
  • Melting Point : 61°C to 65°C

The unique combination of functional groups in this compound enhances its solubility and interaction with biological targets, which is crucial for its bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for further exploration as an antimicrobial agent. The mechanism of action is thought to involve disruption of microbial metabolic pathways, although precise details remain under investigation.

Anticancer Potential

The compound has also been studied for its potential role in cancer therapy. Preliminary findings suggest that it may inhibit certain cellular pathways associated with tumor growth. Specifically, it has been observed to affect the activity of enzymes involved in cancer cell metabolism, suggesting a mechanism through which it may exert anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological properties. Comparative studies with similar pyrimidine derivatives have highlighted how variations in substituents can influence biological activity. For example, modifications to the chloromethyl or hydroxyethyl groups can significantly enhance or diminish the compound's efficacy against specific targets .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Anticancer Activity

A separate study evaluated the anticancer properties of the compound using human cancer cell lines. The results showed that at a concentration of 50 µM, this compound reduced cell viability by approximately 70% in breast cancer cells (MCF-7) and by 65% in lung cancer cells (A549).

Cell LineConcentration (µM)Cell Viability (%)
MCF-75030
A5495035

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses suggest that the compound may act by:

  • Inhibiting key enzymes involved in metabolic pathways.
  • Inducing oxidative stress in microbial and cancer cells.
  • Altering cellular signaling pathways that regulate growth and apoptosis.

Further research is needed to confirm these mechanisms and identify specific molecular targets.

Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

ethyl 4-(chloromethyl)-2-(1-hydroxyethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H13ClN2O3/c1-3-16-10(15)7-5-12-9(6(2)14)13-8(7)4-11/h5-6,14H,3-4H2,1-2H3

InChI Key

XSMKXKGNMPIKEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CCl)C(C)O

Origin of Product

United States

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